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The SERENA-6 trial (NCT04964934) is a Phase III, double-blind, randomized study designed to address

acquired endocrine resistance driven by ESR1 mutations in patients with hormone receptor-positive (HR+),

HER2-negative advanced breast cancer [1].

Core Concept: The trial challenges the traditional "watch and wait" approach by introducing proactive

intervention. It evaluates whether switching from an aromatase inhibitor (AI) to camizestrant—a next-

generation oral Selective Estrogen Receptor Degrader (SERD)—while continuing the same CDK4/6

inhibitor, upon detection of ESR1 mutations in ctDNA (without radiological progression), can extend the

benefit of first-line treatment [1] [2].

This approach is biologically rational, as ESRI mutations emerge in approximately 40% of patients on first-

line Al and CDK4/6 inhibitor therapy and confer resistance to Als by creating estrogen-independent,

constitutively active estrogen receptors [3] [2].

Primary and Secondary Endpoints of SERENA-6

Endpoint - Result (Camizestrant + Statistical

Specific Measure . . -
Category CDKa4/6i vs. Al + CDK4/6i) Significance
Primary Progression-Free Median PFS: 16.0 monthsvs. HR 0.44 (95% CI 0.31-
Endpoint Survival (PFS) [1] [4] 9.2 months 0.60); p < 0.00001
Secondary Chemotherapy-Free Data Immature -
Endpoints Survival [1]
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Endpoint . Result (Camizestrant + Statistical
Specific Measure . . -

Category CDKa4/6i vs. Al + CDK4/6i) Significance
Time to Second Data Immature (HR 0.52) -

Progression (PFS2) [1]
[4]

Overall Survival (OS) [1] Data Immature -

[4]
Patient-Reported Consistent PFS benefit, -
Outcomes (PROSs) [5] delayed symptom
deterioration
Exploratory Quality of Life (QoL) [4] Median TTD in GHS/QoL: HR 0.53 (95% CI 0.33-
Endpoint 23.0 months vs. 6.4 months 0.82)

Detailed Patient Selection Criteria

The success of this biomarker-driven strategy hinges on the precise selection of the patient population. The

eligibility criteria are summarized in the table below.

SERENA-6 Eligibility Criteria

Criteria Category Detailed Requirements

| Key Inclusion Criteria | 1. Disease Status: Diagnosis of adenocarcinoma of the breast with locoregionally
recurrent or metastatic disease not amenable to curative resection or radiotherapy [6]. 2. Molecular
Phenotype: Histologically confirmed ER-positive (ER+) and/or PR-positive, and HER2-negative breast
cancer [6]. 3. Current Therapy: Must be receiving first-line Al (anastrozole or letrozole) + CDK4/6
inhibitor (palbociclib, abemaciclib, or ribociclib) for at least 6 months prior to screening [1] [6]. 4. Disease
Status on Therapy: No radiological disease progression (RECIST) while on the first-line AI + CDK4/6

inhibitor regimen [1] [2]. 5. Biomarker Status: Detection of an ESR1 mutation in ctDNA via the central

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.sciencedirect.com/science/article/pii/S092375342504949X
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.dana-farber.org/clinical-trials/21-518
https://www.dana-farber.org/clinical-trials/21-518
https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.dana-farber.org/clinical-trials/21-518
https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.tempus.com/resources/content/articles/serena-6-qa-an-authors-insights-on-clinical-integration-and-future-directions/?srsltid=AfmBOoqUjfPw74COuN5AMUAVMkbrOxWGlqXK7ILXyDU3egy952rp74qp
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Guardant360 CDx assay [6] [4]. 6. Performance Status: Eastern Cooperative Oncology Group (ECOG)
performance status of 0 or 1 [6]. | | Key Exclusion Criteria | 1. Disease Burden: Advanced, symptomatic
visceral disease at risk of life-threatening complications in the short term [6]. 2. CNS Metastases: Known
active, uncontrolled, or symptomatic central nervous system (CNS) metastases, carcinomatous meningitis, or
leptomeningeal disease [6]. 3. Previous Treatments: Previous treatment with AZD9833 (camizestrant), any
investigational SERD, or fulvestrant [6]. 4. Concomitant Medications: Use of strong CYP3A4 inducers and
other medications that may interfere with the study drugs [6]. 5. Toxicity: Persistent non-haematological
toxicities (> Grade 2) from CDK4/6 inhibitor and/or Al therapy [6]. |

The following workflow diagram illustrates the patient selection and randomization process in the SERENA-

6 trial.
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Serial ctDNA Monitoring
(Guardant360 CDx)

ESR1 Mutation Detected?

Randomization 1:1

Intervention Arm Control Arm
Switch Al to Camizestrant Continue Al + CDK4/6i
Continue CDK4/6i (plus placebo)

Primary Endpoint:
Progression-Free Survival (PFS)

Click to download full resolution via product page

Experimental Protocol: ctDNA Monitoring and Analysis
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The ctDNA monitoring protocol is a critical component of the SERENA-6 strategy.

e Assay: The trial used the Guardant360 CDx assay for centralized testing [6]. This is a 74-gene panel
that identifies single nucleotide variants, insertions and deletions, fusions, and copy number
amplifications.

e Sample Type: Blood-based liquid biopsy (plasma) [2].

¢ Testing Frequency: In the trial, ctDNA was monitored serially, typically aligned with routine office
visits and imaging schedules, approximately every 2-3 months [3] [2].

¢ Testing Points: While the pivotal switch was triggered by ESR1 mutation detection during treatment,
baseline ctDNA testing was also performed to establish the mutation landscape [2].

Discussion and Clinical Implications

The SERENA-6 trial successfully validates a proactive treatment strategy. Key implications for drug

development professionals and researchers include:

e Paradigm Shift: This establishes that molecular progression can and should be acted upon
before radiological progression in the presence of an effective targeted therapy [4] [2].

e Biomarker Utility: The trial underscores the clinical value of sensitive, serial ctDNA monitoring for
dynamic treatment adaptation [4] [2]. The highest incidence of ESR1 emergence occurs between 6
and 30 months of first-line therapy, defining a critical window for monitoring [2].

e Patient Selection is Key: The strategy is most suitable for an endocrine-sensitive population with
ER-driven biology, as defined by the =6 months of clinical benefit on first-line Al + CDK4/6i [2]. Rapid
progressors are less likely to benefit.

e Beyond ESR1* The SERENA-6 model paves the way for applying similar "switch-early" paradigms to
other emerging actionable resistance mutations (e.g., *PIK3CA) as more tolerable targeted agents
become available [2].

A notable consideration for the interpretation of the trial's long-term impact is that data for overall survival
(OS) and time to second progression (PFS2) are still immature [3] [4]. Furthermore, an imbalance in
subsequent therapies after trial progression (e.g., greater use of chemotherapy in the camizestrant arm

versus antibody-drug conjugates in the control arm) may complicate the interpretation of these secondary

endpoints [3].

Conclusion
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The SERENA-6 trial protocol represents a significant advance in precision oncology for breast cancer. Its
detailed patient selection criteria and biomarker-driven design provide a robust model for future drug
development. The core takeaway is that for patients with HR+/HER2- advanced breast cancer deriving
clinical benefit from first-line AI + CDK4/6 inhibitor, serial ctDNA monitoring for ESR1 mutations
followed by a switch to camizestrant upon detection significantly extends progression-free survival and

delays quality-of-life deterioration compared to continuing the initial Al.

This evidence supports the integration of dynamic biomarker monitoring into clinical development strategies

and future standard of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.tempus.com/resources/content/articles/serena-6-qa-an-authors-insights-on-clinical-integration-and-future-directions/?srsltid=AfmBOoqUjfPw74COuN5AMUAVMkbrOxWGlqXK7ILXyDU3egy952rp74qp
https://pmc.ncbi.nlm.nih.gov/articles/PMC12422312/
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.sciencedirect.com/science/article/pii/S092375342504949X
https://www.dana-farber.org/clinical-trials/21-518
https://www.smolecule.com/products/b1965369#serena-6-patient-selection-criteria
https://www.smolecule.com/products/b1965369#serena-6-patient-selection-criteria
https://www.smolecule.com/products/b1965369#serena-6-patient-selection-criteria
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s1965369?utm_src=pdf-bulk
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

